3-Buten-1-one, 3,4,4-trichloro-1-(4-methylphenyl)-
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Overview
Description
3-Buten-1-one, 3,4,4-trichloro-1-(4-methylphenyl)- is an organic compound characterized by the presence of a butenone backbone with three chlorine atoms and a 4-methylphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-one, 3,4,4-trichloro-1-(4-methylphenyl)- typically involves the reaction of trichloroethylene with 4-methylphenylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-one, 3,4,4-trichloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as amines, through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butenone backbone can participate in addition reactions with reagents like hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Amines: Used in substitution reactions to replace chlorine atoms.
Hydroxylamine: Reacts with the compound to form isoxazoles.
Hydrazine: Used to form pyrazole structures.
Major Products Formed
3-Amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones: Formed through substitution reactions with amines.
Isoxazoles and Pyrazoles: Formed through reactions with hydroxylamine and hydrazine, respectively.
Scientific Research Applications
3-Buten-1-one, 3,4,4-trichloro-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-one, 3,4,4-trichloro-1-(4-methylphenyl)- involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing chlorine atoms makes the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Butene, 3,4-dichloro-: A similar compound with two chlorine atoms instead of three.
1-Aryl-3,4,4-trichloro-3-buten-1-ones: Compounds with different aryl groups attached to the butenone backbone.
Uniqueness
3-Buten-1-one, 3,4,4-trichloro-1-(4-methylphenyl)- is unique due to the presence of three chlorine atoms and a 4-methylphenyl group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
515159-59-8 |
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Molecular Formula |
C11H9Cl3O |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
3,4,4-trichloro-1-(4-methylphenyl)but-3-en-1-one |
InChI |
InChI=1S/C11H9Cl3O/c1-7-2-4-8(5-3-7)10(15)6-9(12)11(13)14/h2-5H,6H2,1H3 |
InChI Key |
ZOZDGQZLQYLOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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